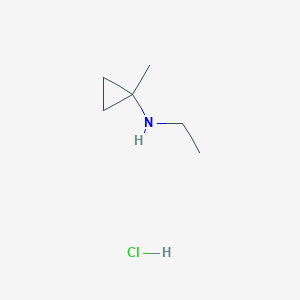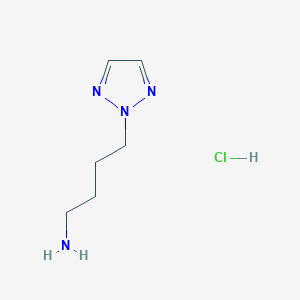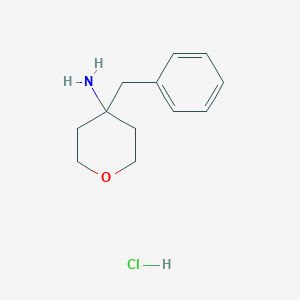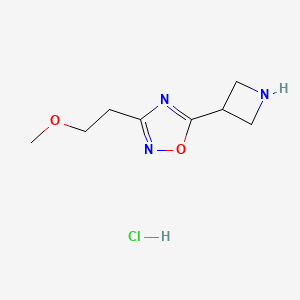
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride
Vue d'ensemble
Description
“Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride” is a chemical compound with the CAS Number: 54343-93-0 . It has a molecular weight of 135.64 and its IUPAC name is 1-(1-methylcyclopropyl)ethanamine hydrochloride . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride” is 1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride” is a white solid . Its molecular weight is 135.64 .
Applications De Recherche Scientifique
1. Ethylene Inhibition and Agricultural Applications
Research on compounds like 1-Methylcyclopropene (1-MCP) underlines the importance of ethylene inhibition in agricultural practices. 1-MCP is known to prevent ethylene effects in a range of fruits, vegetables, and floriculture crops, showcasing its utility in extending the post-harvest life of produce. Effective concentrations for 1-MCP application are low, illustrating the compound's potency in agricultural settings (Blankenship & Dole, 2003).
2. Ethylene Action Inhibition on Non-climacteric Fruits
Further investigation into 1-MCP reveals its effectiveness in retarding senescence processes and physiological disorders in non-climacteric fruits, such as grapes and citrus fruits. This indicates the compound's broader applicability beyond climacteric fruits, where ethylene plays a critical role in ripening (Li et al., 2016).
3. Controlled Release Technologies for Fresh Produce Preservation
Advancements in controlled release technologies for active compounds like 1-MCP suggest significant potential for enhancing the safety and quality of fresh produce. Stabilization and controlled release mechanisms are being developed to manage ripening and inhibit microbial growth effectively (Chen et al., 2020).
4. Ethylmercury Toxicity Studies
Research on ethylmercury, although not directly related to Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride, underscores the importance of understanding the environmental fate and biological impact of ethylated compounds. Studies examining ethylmercury's ability to cross the blood-brain barrier and its implications on health highlight the necessity for thorough toxicological assessments of ethylated chemical agents (Kern et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-ethyl-1-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-7-6(2)4-5-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSTARNLMRSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)






![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)


